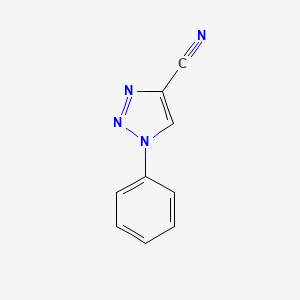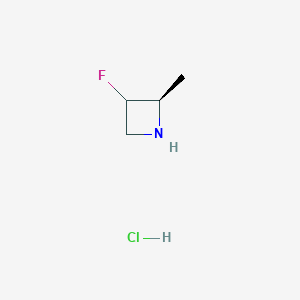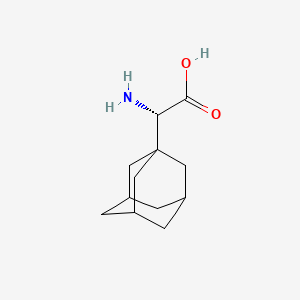![molecular formula C14H8ClN3O2S B12271408 1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B12271408.png)
1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-b]pyridine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-b]pyridine-5-carbonitrile is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a benzenesulfonyl group and a cyano group attached
Méthodes De Préparation
The synthesis of 1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-b]pyridine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrrolo[3,2-b]pyridine core: This can be achieved through cyclization reactions involving suitable starting materials such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the benzenesulfonyl group: This step involves sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the cyano group: This can be achieved through cyanation reactions using reagents such as sodium cyanide or potassium cyanide under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Des Réactions Chimiques
1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-b]pyridine-5-carbonitrile undergoes various types of chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation and reduction reactions: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Coupling reactions: The cyano group can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium catalysts for coupling reactions). Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-b]pyridine-5-carbonitrile has several scientific research applications:
Medicinal chemistry: It is investigated for its potential as a pharmacophore in drug discovery, particularly for its activity against various biological targets.
Organic synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-b]pyridine-5-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparaison Avec Des Composés Similaires
1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-b]pyridine-5-carbonitrile can be compared with other similar compounds such as:
- 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
- 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine
- 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine
These compounds share a similar core structure but differ in the substituents attached to the pyridine or pyrrole rings. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological or chemical properties.
Propriétés
Formule moléculaire |
C14H8ClN3O2S |
|---|---|
Poids moléculaire |
317.8 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-6-chloropyrrolo[3,2-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C14H8ClN3O2S/c15-11-8-14-12(17-13(11)9-16)6-7-18(14)21(19,20)10-4-2-1-3-5-10/h1-8H |
Clé InChI |
MJHHMNHADBWWOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC(=C(C=C32)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,2-diphenylacetamide](/img/structure/B12271337.png)
![2-(4-Chlorophenoxy)-2-methyl-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}propan-1-one](/img/structure/B12271347.png)
![2-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12271353.png)
![N-(furan-2-ylmethyl)-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B12271357.png)


![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B12271375.png)
![1-(4-ethoxyphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12271380.png)

![3-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12271399.png)
![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxyquinoline](/img/structure/B12271401.png)

![3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-N,N-dimethylaniline](/img/structure/B12271411.png)
![3-[2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12271419.png)
